molecular formula C21H21N3O3 B5010502 4-(1-azepanyl)-3-nitro-1-phenyl-2(1H)-quinolinone

4-(1-azepanyl)-3-nitro-1-phenyl-2(1H)-quinolinone

Cat. No. B5010502
M. Wt: 363.4 g/mol
InChI Key: CYLKPZFCMSJSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azepanyl)-3-nitro-1-phenyl-2(1H)-quinolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic organic compound that contains a quinoline ring system, which is known for its biological activity.

Mechanism of Action

The mechanism of action of 4-(1-azepanyl)-3-nitro-1-phenyl-2(1H)-quinolinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1-azepanyl)-3-nitro-1-phenyl-2(1H)-quinolinone in lab experiments is its high yield of synthesis. This makes it a cost-effective option for researchers. Additionally, the compound exhibits a range of biological activities, making it a versatile tool for investigating various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it challenging to interpret experimental results and design future studies.

Future Directions

There are several future directions for research on 4-(1-azepanyl)-3-nitro-1-phenyl-2(1H)-quinolinone. One potential area of investigation is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's antibacterial and antiviral properties make it a promising candidate for the development of new antibiotics and antiviral drugs. Further studies are also needed to elucidate the compound's mechanism of action and identify potential drug targets.

Synthesis Methods

The synthesis of 4-(1-azepanyl)-3-nitro-1-phenyl-2(1H)-quinolinone involves the reaction of 2-nitrobenzaldehyde and 4-phenyl-1,2,3,6-tetrahydropyridine in the presence of a base catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification by column chromatography. The yield of the synthesis process is relatively high, making it a cost-effective method for producing this compound.

Scientific Research Applications

4-(1-azepanyl)-3-nitro-1-phenyl-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial, antiviral, anticancer, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(azepan-1-yl)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-21-20(24(26)27)19(22-14-8-1-2-9-15-22)17-12-6-7-13-18(17)23(21)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLKPZFCMSJSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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